molecular formula C12H14ClN3OS B2723153 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile CAS No. 923242-15-3

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile

Cat. No.: B2723153
CAS No.: 923242-15-3
M. Wt: 283.77
InChI Key: AKIVUJWQRCKKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile” is a chemical compound with the CAS Number: 923242-15-3. It has a molecular weight of 283.78 and its IUPAC name is [4- (chloroacetyl)-1-piperazinyl] (2-thienyl)acetonitrile .


Synthesis Analysis

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies

Research has explored the synthesis of complex molecules through methods such as Dieckmann cyclization, indicating the versatility of piperazine and thiophene derivatives in constructing cyclic compounds (Aboussafy & Clive, 2012). These methodologies are pivotal for the development of novel pharmaceuticals and materials with enhanced properties.

Antimicrobial and Antitubercular Agents

The development of new antimicrobial agents is a critical area of research due to the rising threat of drug-resistant bacteria. Compounds incorporating elements such as morpholine, thiomorpholine, and piperazine have shown promise as potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2019). This research is crucial for addressing global health challenges posed by tuberculosis.

Anticonvulsant Agents

The search for new anticonvulsant agents is an ongoing challenge in medicinal chemistry. Studies have demonstrated the potential of triazolyl, oxadiazolyl, and thiadiazolyl-piperazine derivatives as effective anticonvulsant agents, highlighting the therapeutic applications of piperazine derivatives (Archana, 2021).

Antifungal and Antibacterial Activities

Novel piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, underscoring the role of these compounds in addressing various microbial infections (Qi, 2014). The development of new antimicrobial agents is essential for combating resistant strains and emerging pathogens.

Allosteric Enhancers of A1 Adenosine Receptor

Research into the allosteric enhancement of A1 adenosine receptors has identified 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers. These findings have implications for the development of treatments for conditions such as ischemia and hypertension (Romagnoli et al., 2008).

Mechanism of Action

The compounds were evaluated for their antimicrobial and anticancer activities. The results indicated that some of the compounds displayed significant antimicrobial activity and were comparable to the standards drugs (ciprofloxacin and fluconazole). Some compounds also showed good anticancer activity .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVUJWQRCKKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C#N)C2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.